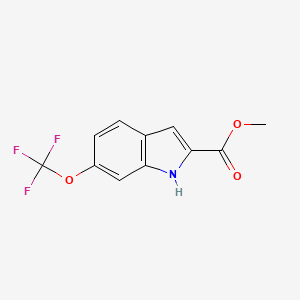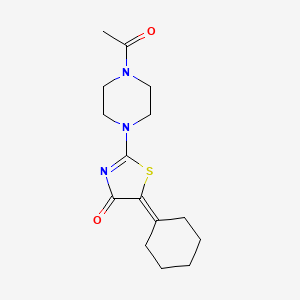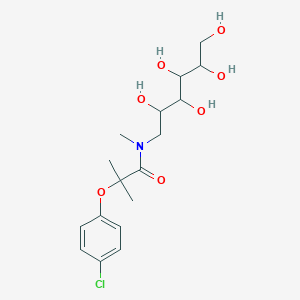
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, a piperazine ring, and a carboxamide group . It is a potential candidate for scientific research with diverse applications across various fields.
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The thiazole ring, which consists of sulfur and nitrogen, allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . The compound also contains a furan ring, a piperazine ring, and a carboxamide group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Thiazole derivatives have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial properties.
Anticancer Properties
Cancer remains a significant global health challenge, and novel therapeutic agents are continually sought. Compounds d6 and d7 from this family exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the potential of thiazole-based compounds in cancer treatment .
Molecular Docking Studies
Molecular docking studies were conducted to explore the binding interactions between active compounds and specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Thiazole as a Medicinal Scaffold
Thiazole, the core structure of this compound, plays a crucial role in various medicinally relevant molecules. Clinically used anticancer drugs like dabrafenib, dasatinib, and ixabepilone contain the thiazole nucleus, emphasizing its versatility and significance .
Synthetic Thiophene Analogues
Thiophenes, structurally related to thiazoles, also exhibit therapeutic importance. For instance, 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer agents and anti-atherosclerotic compounds .
Direcciones Futuras
The compound holds tremendous potential for scientific research, offering diverse applications across various fields. Further studies could focus on its synthesis, characterization, and evaluation of its potential biological activities. It could also be used as a lead compound for rational drug designing .
Propiedades
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h1-7,12,14H,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJZUIKAMTSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)


![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)

![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)

![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)
![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2721176.png)
![1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2721177.png)
![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)
![(E)-N-[(2-chloro-6-fluorophenyl)methoxy]-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide](/img/structure/B2721179.png)